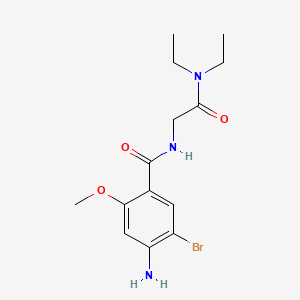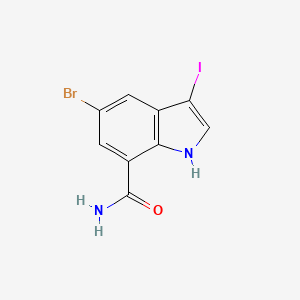
5-bromo-3-iodo-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-iodo-1H-indole-7-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-1H-indole-7-carboxamide typically involves multi-step reactions starting from commercially available indole derivatives. One common method involves the bromination and iodination of indole followed by the introduction of the carboxamide group. For instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Iodination can be carried out using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent. The carboxamide group can be introduced through a reaction with an amine or ammonia in the presence of a coupling agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-iodo-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents for halogen substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while coupling reactions can produce biaryl or heteroaryl compounds .
Aplicaciones Científicas De Investigación
5-bromo-3-iodo-1H-indole-7-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 5-bromo-3-iodo-1H-indole-7-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors and enzymes, potentially leading to modulation of their activity. The bromine and iodine substitutions may enhance the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-1H-indole-3-carboxamide
- 3-iodo-1H-indole-5-carboxamide
- 5-bromo-3-iodo-1H-indole-2-carboxamide
Uniqueness
5-bromo-3-iodo-1H-indole-7-carboxamide is unique due to the specific positions of the bromine and iodine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may offer advantages in terms of selectivity and potency in various applications .
Propiedades
Número CAS |
860626-08-0 |
|---|---|
Fórmula molecular |
C9H6BrIN2O |
Peso molecular |
364.96 g/mol |
Nombre IUPAC |
5-bromo-3-iodo-1H-indole-7-carboxamide |
InChI |
InChI=1S/C9H6BrIN2O/c10-4-1-5-7(11)3-13-8(5)6(2-4)9(12)14/h1-3,13H,(H2,12,14) |
Clave InChI |
DMAHFNMGHBDLDA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CN2)I)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


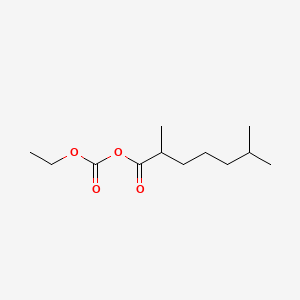
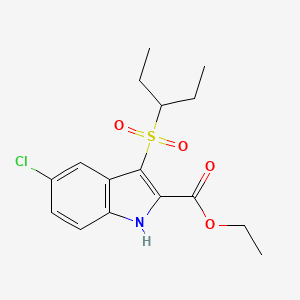
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
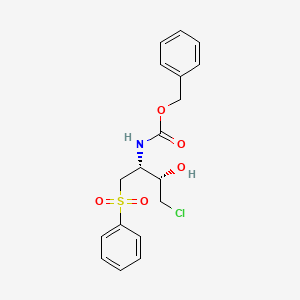
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
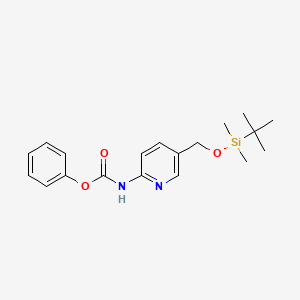
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
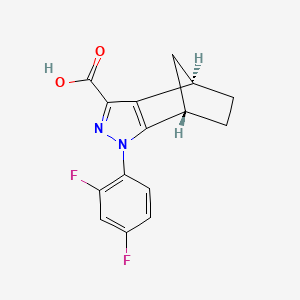
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
